molecular formula C14H10BrClN2O2 B187504 (E)-N-(3-Bromo-4-methylphenyl)-1-(2-chloro-5-nitrophenyl)methanimine CAS No. 5259-82-5

(E)-N-(3-Bromo-4-methylphenyl)-1-(2-chloro-5-nitrophenyl)methanimine

Cat. No. B187504
CAS RN: 5259-82-5
M. Wt: 353.6 g/mol
InChI Key: NNBFLLRUIMCUMZ-UHFFFAOYSA-N
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Description

(E)-N-(3-Bromo-4-methylphenyl)-1-(2-chloro-5-nitrophenyl)methanimine is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound is known for its potent biological activity, which makes it an attractive target for drug development.

Mechanism Of Action

The mechanism of action of (E)-N-(3-Bromo-4-methylphenyl)-1-(2-chloro-5-nitrophenyl)methanimine is not fully understood. However, it is believed to work by inhibiting the bacterial cell wall synthesis, leading to cell death.

Biochemical And Physiological Effects

The biochemical and physiological effects of (E)-N-(3-Bromo-4-methylphenyl)-1-(2-chloro-5-nitrophenyl)methanimine have been extensively studied. It has been shown to exhibit potent antibacterial activity, but it also has some toxic effects on mammalian cells. Therefore, it is important to carefully evaluate its potential use as a therapeutic agent.

Advantages And Limitations For Lab Experiments

One of the main advantages of (E)-N-(3-Bromo-4-methylphenyl)-1-(2-chloro-5-nitrophenyl)methanimine is its potent antibacterial activity, which makes it an attractive target for drug development. However, its toxicity to mammalian cells is a limitation, which needs to be carefully evaluated before its potential use as a therapeutic agent.

Future Directions

There are several future directions for research on (E)-N-(3-Bromo-4-methylphenyl)-1-(2-chloro-5-nitrophenyl)methanimine. One direction is to explore its potential use as a therapeutic agent for bacterial infections. Another direction is to investigate its potential use as a tool for studying bacterial cell wall synthesis. Additionally, further studies are needed to evaluate its potential toxicity to mammalian cells and to identify potential strategies to mitigate this toxicity. Finally, there is a need for further studies to optimize the synthesis of this compound and to identify potential analogs with improved biological activity and reduced toxicity.

Synthesis Methods

The synthesis of (E)-N-(3-Bromo-4-methylphenyl)-1-(2-chloro-5-nitrophenyl)methanimine involves the reaction of 3-bromo-4-methylbenzaldehyde and 2-chloro-5-nitrobenzaldehyde in the presence of a base such as sodium hydroxide. The resulting product is then purified using column chromatography to obtain the desired compound.

Scientific Research Applications

The (E)-N-(3-Bromo-4-methylphenyl)-1-(2-chloro-5-nitrophenyl)methanimine compound has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent antibacterial activity against a wide range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).

properties

CAS RN

5259-82-5

Product Name

(E)-N-(3-Bromo-4-methylphenyl)-1-(2-chloro-5-nitrophenyl)methanimine

Molecular Formula

C14H10BrClN2O2

Molecular Weight

353.6 g/mol

IUPAC Name

N-(3-bromo-4-methylphenyl)-1-(2-chloro-5-nitrophenyl)methanimine

InChI

InChI=1S/C14H10BrClN2O2/c1-9-2-3-11(7-13(9)15)17-8-10-6-12(18(19)20)4-5-14(10)16/h2-8H,1H3

InChI Key

NNBFLLRUIMCUMZ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)N=CC2=C(C=CC(=C2)[N+](=O)[O-])Cl)Br

Canonical SMILES

CC1=C(C=C(C=C1)N=CC2=C(C=CC(=C2)[N+](=O)[O-])Cl)Br

Origin of Product

United States

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